molecular formula C6H4Cl2N2O2 B13701053 2-(Dichloromethyl)-3-nitropyridine

2-(Dichloromethyl)-3-nitropyridine

Cat. No.: B13701053
M. Wt: 207.01 g/mol
InChI Key: ZHTUYVZEHKHRRP-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a dichloromethyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-3-nitropyridine typically involves the chlorination of 3-nitropyridine derivatives. One common method includes the reaction of 3-nitropyridine with dichloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the complete substitution of the hydrogen atom by the dichloromethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitropyridine oxides.

    Reduction: Formation of 2-(Dichloromethyl)-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Dichloromethyl)-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in reactions that modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)-4-nitropyridine
  • 2-(Dichloromethyl)-5-nitropyridine
  • 2-(Dichloromethyl)-6-nitropyridine

Uniqueness

2-(Dichloromethyl)-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dichloromethyl group and a nitro group makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2-(dichloromethyl)-3-nitropyridine

InChI

InChI=1S/C6H4Cl2N2O2/c7-6(8)5-4(10(11)12)2-1-3-9-5/h1-3,6H

InChI Key

ZHTUYVZEHKHRRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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